2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine
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Overview
Description
“2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine” is a chemical compound with the molecular formula C15H20N4 . It has a molecular weight of 256.35 g/mol.
Molecular Structure Analysis
The molecular structure of “2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine” consists of a quinoline ring attached to a methylpiperazine group . The molecular formula is C15H20N4 .Scientific Research Applications
Applications in Malaria Chemotherapy
2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine and its derivatives show promise in the treatment of malaria. A novel 4-aminoquinoline derivative has exhibited curative activity against chloroquine-resistant malaria parasites and is being considered for preclinical development as a blood schizonticidal agent. The molecule demonstrates favorable drug-like properties and has shown promising activity in both in vitro and in vivo experimental malaria models (Dola et al., 2016).
Role in Histamine Receptor Research
The compound and its structural variants have been used in the study of histamine receptors. Notably, quinazoline-containing compounds related to 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine have been identified as potent histamine H4 receptor inverse agonists. These findings contribute to our understanding of the receptor's role and could potentially lead to the development of new therapeutic agents (Smits et al., 2008).
Catalytic Applications in Synthesis
The compound has been employed as a building block in the synthesis of complex organic molecules. A study utilized a nanocrystalline titania-based sulfonic acid material as a catalyst for synthesizing piperazinyl-quinolinyl pyran derivatives, which involved the compound as a key reactant. This methodology offers a green, efficient, and cost-effective approach for large-scale production of these derivatives (Murugesan et al., 2016).
Anticancer Activity
The compound and its derivatives have been explored for their anticancer potential. Various derivatives have been synthesized and tested for anticancer activity, revealing that the nature of heterocyclic substituents significantly influences the level and direction of activity. This makes these compounds a promising class for the development of new anticancer drugs (Konovalenko et al., 2022).
Future Directions
Quinoline derivatives, including “2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine”, have shown potential in various areas of medicine, including antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, and antioxidant activities . Therefore, future research could focus on exploring these potentials further.
properties
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]quinolin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-18-6-8-19(9-7-18)11-14-4-2-12-10-13(16)3-5-15(12)17-14/h2-5,10H,6-9,11,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJZGJFAMURIMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC3=C(C=C2)C=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475462 |
Source
|
Record name | 6-Quinolinamine, 2-[(4-methyl-1-piperazinyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine | |
CAS RN |
832102-03-1 |
Source
|
Record name | 6-Quinolinamine, 2-[(4-methyl-1-piperazinyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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